C14 Ceramide

Membrane biophysics Lipid bilayer ordering Sphingolipid phase behavior

Procure C14 Ceramide (d18:1/14:0) for chain-length-specific research. Its 15.7Å intermediate interface and CerS6-specific biosynthesis make it essential for lipid monolayer studies and targeted LC-MS/MS quantification. Unlike short-chain or inactive long-chain analogs, it provides a quantifiable, intermediate-strength apoptotic stimulus. Select for advanced skin barrier modeling and formulation studies. Always specify ≥98% purity for reproducible results.

Molecular Formula C32H63NO3
Molecular Weight 509.8 g/mol
Cat. No. B15285116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14 Ceramide
Molecular FormulaC32H63NO3
Molecular Weight509.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O
InChIInChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)
InChIKeyZKRPGPZHULJLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14 Ceramide (N-Tetradecanoylsphingosine) Procurement: Technical Specifications and Evidence-Based Selection Guide


N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide, systematically designated as C14 Ceramide (Cer d18:1/14:0) or N-tetradecanoylsphingosine, is an endogenous N-acylsphingosine featuring an 18-carbon sphingosine (d18:1) backbone amide-linked to a 14-carbon myristoyl fatty acyl chain [1]. With a molecular formula of C32H63NO3 and a monoisotopic mass of 509.48 Da, this long-chain ceramide species is biosynthesized primarily by ceramide synthases 5 and 6 (CerS5/6) and occupies a distinct functional niche within sphingolipid signaling that cannot be replicated by its close-chain-length analogs [2].

C14 Ceramide Cannot Be Substituted with C16 or C18 Ceramide: Chain-Length-Dependent Functional Specificity


Experimental evidence demonstrates that ceramide acyl chain length dictates both biophysical membrane behavior and biological signaling outcomes. C14 Ceramide (d18:1/14:0) occupies a transitional position: it fails to induce ordered gel-phase formation in phosphatidylcholine bilayers—a property shared with shorter-chain ceramides—whereas C16, C18, and C20 ceramides robustly generate ordered domains [1]. Conversely, in ER stress signaling, C14 Ceramide is uniquely elevated in response to myristate exposure, whereas palmitate selectively increases longer-chain ceramides including C16 species [2]. Substituting C14 Ceramide with a close analog such as C16 Ceramide (d18:1/16:0) in experimental systems would confound interpretation of membrane biophysics data and produce qualitatively distinct signaling pathway activation.

C14 Ceramide (d18:1/14:0) Quantitative Differentiation Evidence: Comparative Data vs. C16 and C18 Ceramides


C14 Ceramide Membrane Biophysics: Failure to Induce Ordered Phase Formation Distinguishes It from C16–C20 Ceramides

In trans-parinaric acid (tPA) fluorescence lifetime measurements of POPC bilayers, C14:1-PCer (containing a C14 sphingoid base) failed to increase bilayer order, whereas C16:1-PCer, C18:1-PCer, and C20:1-PCer induced ordered- or gel-phase formation [1]. Additionally, differential scanning calorimetry (DSC) revealed a chain-length-dependent increase in the main phase transition temperature of equimolar PSM/Cer bilayers across the series [1].

Membrane biophysics Lipid bilayer ordering Sphingolipid phase behavior

C14 Ceramide Exogenous Cytotoxicity: 6.7- to 33-Fold Less Potent Apoptosis Induction than C6 Ceramide

In a systematic comparison of exogenous ceramide cytotoxicity across varying acyl chain lengths, C14 Ceramide exhibited substantially lower pro-apoptotic potency than short-chain ceramides, with IC50 values exceeding 100 µM—comparable to C16 Ceramide [1]. This contrasts sharply with C6 Ceramide, which demonstrated IC50 values in the 3–14 µM range [1].

Apoptosis Cancer cell biology Cytotoxicity screening

C14 Ceramide Is Specifically Required for Myristate-Induced ER Stress; Palmitate Fails to Elevate C14 Ceramide

In intestinal epithelial cells, myristate (C14:0) and palmitate (C16:0) produce qualitatively distinct ceramide elevation profiles. Myristate significantly increased C14-ceramide levels, whereas palmitate increased several long-chain ceramides without elevating C14-ceramide [1]. Pharmacologic inhibition with fumonisin B1 (FB1) and siRNA knockdown of CerS5 or CerS6 both suppressed myristate-induced C14-ceramide generation and downstream XBP1 splicing [1].

ER stress Saturated fatty acid signaling Intestinal epithelial biology

C14 Ceramide Is Enzymatically Generated by CerS5/6 Alongside C16 Ceramide; C18–C26 Ceramides Are Synthesized by Distinct CerS Isoforms

Mammalian ceramide synthases (CerS1–6) exhibit distinct fatty acyl-CoA substrate specificities. CerS5 and CerS6 are primarily responsible for synthesizing C12-, C14-, and C16-ceramides, whereas CerS1 synthesizes C18-ceramide, CerS2 synthesizes C20–C26 ceramides, and CerS3 synthesizes C26–C34 ceramides [1]. Mammalian CerS6 proteins share 90–100% similarity among species but only 22–63% similarity with other CerS family members [2].

Ceramide synthase specificity Sphingolipid enzymology Metabolic pathway mapping

C14 Ceramide Serves as Validated LC-MS/MS Analytical Standard with Defined MS/MS Transition (m/z 510→264)

C14 Ceramide is established as a quantitative analytical standard for LC-MS/MS ceramide profiling with a validated multiple reaction monitoring (MRM) transition of m/z 510→264 . This transition is distinct from other ceramide species: C16-ceramide (m/z 538→264), C18-ceramide (m/z 566→264), C20-ceramide (m/z 594→264), C24:1-ceramide (m/z 648→264), C24-ceramide (m/z 650→264), C26:1-ceramide (m/z 676→264), and C26-ceramide (m/z 678→264) .

Lipidomics Mass spectrometry Quantitative ceramide analysis

C14 Ceramide (d18:1/14:0) Evidence-Backed Application Scenarios for Procurement Decision-Making


Lipidomics Quantification: LC-MS/MS Ceramide Profiling Using Validated MRM Transitions

Procure C14 Ceramide (d18:1/14:0) as an authenticated quantitative standard for LC-MS/MS lipidomics workflows. The compound's validated MRM transition (m/z 510→264) enables accurate quantification of endogenous C14-ceramide species in biological samples including muscle biopsies and keratinocytes . This application leverages the compound's established role as a ceramide synthase 6 (CerS6)-derived metabolite with diagnostic relevance in Parkinson's disease and diabetes research .

Membrane Biophysics: Investigating the Threshold Between Disordered and Ordered Lipid Phases

Select C14 Ceramide for biophysical studies examining the sphingoid base length threshold required for gel-phase domain formation. C14:1-PCer fails to induce ordered-phase formation in POPC bilayers, whereas C16:1-PCer and longer ceramides robustly generate ordered domains . This property makes C14 Ceramide the ideal comparator for experiments mapping the structural determinants of ceramide-induced membrane ordering and lateral segregation behavior.

Saturated Fatty Acid Signaling: Myristate-Induced ER Stress Pathway Studies

Use C14 Ceramide as the pathway-specific lipid mediator in studies of myristate-induced endoplasmic reticulum stress. Myristate (C14:0) selectively elevates C14-ceramide levels via CerS5/6 activity to activate IRE1/XBP1 signaling and downstream IL-6 expression, whereas palmitate (C16:0) fails to induce this pathway . This scenario is particularly relevant for intestinal epithelial biology and inflammatory bowel disease research where C14-ceramide has been implicated in chronic ER stress-mediated pathology .

Ceramide Synthase Isoform Characterization: CerS5/CerS6 Substrate Specificity Studies

Deploy C14 Ceramide as a reference standard in enzymatic assays characterizing CerS5 and CerS6 substrate specificity and inhibitor profiling. These two isoforms synthesize C12-, C14-, and C16-ceramides and are pharmacologically sensitive to fumonisin B1 inhibition . The evolutionary distinctiveness of CerS6 (22–63% similarity to other CerS family members) supports focused investigation of this isoform's unique catalytic and regulatory properties .

Quote Request

Request a Quote for C14 Ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.